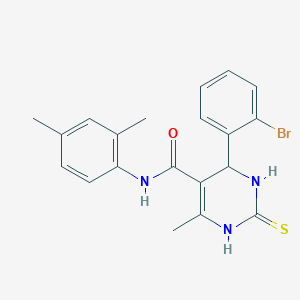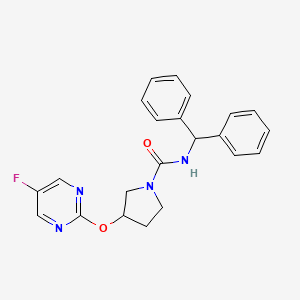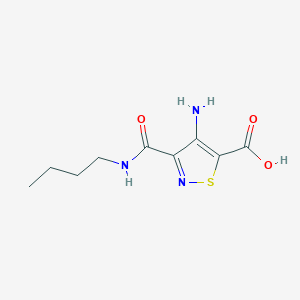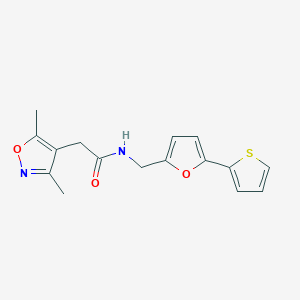![molecular formula C24H29N5O5S B2461991 2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 893914-46-0](/img/structure/B2461991.png)
2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a cyclohexyl group, a pyrimidinyl group, and a phenyl group, which are common structures in organic chemistry. The cyclohexyl group is a six-membered ring, the pyrimidinyl group is a six-membered ring with two nitrogen atoms, and the phenyl group is a six-membered ring with alternating double bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidinyl ring, the introduction of the cyclohexyl and phenyl groups, and the formation of the thio and amide linkages. The exact synthesis would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the atoms and the types of bonds between them. The cyclohexyl, pyrimidinyl, and phenyl groups would likely have a planar structure due to the presence of conjugated pi bonds. The thio and amide linkages would likely have a tetrahedral geometry .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide linkage could be hydrolyzed to form a carboxylic acid and an amine. The thio linkage could also be susceptible to oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the cyclohexyl, pyrimidinyl, and phenyl groups could potentially make the compound hydrophobic, while the presence of the thio and amide linkages could potentially make the compound polar .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Compounds with pyrimidine derivatives, similar to the specified compound, have been synthesized for various biological activities. For instance, pyridines, pyrimidinones, and oxazinones derivatives have been developed as antimicrobial agents, showing good antibacterial and antifungal activities (Hossan et al., 2012). Another study synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antitumor Activity
Novel pyrimidiopyrazole derivatives have been synthesized and showed outstanding antitumor activity against HepG2 cell lines. This study suggests the potential of pyrimidine derivatives in cancer treatment research (Fahim et al., 2019).
Chemical Synthesis and Mechanism Studies
Research on the chemical synthesis and mechanisms involving pyrimidine derivatives has led to the creation of compounds with potential for further pharmacological evaluation. For example, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents have been developed, showcasing the versatility of pyrimidine derivatives in synthesizing new medicinal compounds (Severina et al., 2020).
Wirkmechanismus
Safety and Hazards
The safety and hazards of the compound would depend on its physical and chemical properties. For example, if the compound is highly reactive, it could potentially be hazardous. Additionally, if the compound is intended to be a drug, its safety would be determined through preclinical and clinical testing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S/c1-28-21-19(23(31)29(2)24(28)32)22(27-20(26-21)14-8-6-5-7-9-14)35-13-18(30)25-16-12-15(33-3)10-11-17(16)34-4/h10-12,14H,5-9,13H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCFPIUBFBINFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)NC4=C(C=CC(=C4)OC)OC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,6-Dichlorophenyl)-1-(4-methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2461909.png)
![4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2461910.png)
![6-Bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide](/img/structure/B2461911.png)






![3,6-dichloro-N-{[2-(hydroxymethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2461921.png)
![7-(3-chloro-4-methylphenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2461923.png)
![(E)-4-(Dimethylamino)-N-([1,3]thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2461928.png)

